molecular formula C12H13F2NO4 B12547821 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid

Cat. No.: B12547821
M. Wt: 273.23 g/mol
InChI Key: GDEXJIVHTUQTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid (CAS 1256881-75-7) is a sophisticated amino acid derivative designed for advanced medicinal chemistry and drug discovery applications. This compound serves as a critical building block, particularly in the synthesis of protease inhibitors. Its structure integrates a Cbz (carbobenzyloxy) protecting group, which is widely used to protect the amine functionality during solid-phase peptide synthesis (SPPS) and other multi-step synthetic sequences (Source: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm). The defining feature of this molecule is the geminal difluoromethyl group adjacent to the chiral alpha-carbon. The strategic incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry, as it can profoundly alter a molecule's properties; the difluoromethyl group can enhance metabolic stability by resisting oxidative degradation, influence lipophilicity for improved membrane permeability, and act as a bioisostere for carbonyl or other functional groups (Source: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00258). Furthermore, the steric and electronic effects of the difluoromethyl group can pre-organize the molecule into specific conformations, potentially leading to higher binding affinity for target enzymes like proteases. Researchers value this compound for constructing novel peptide-mimetics and other bioactive molecules where the introduction of a rigid, lipophilic, and metabolically robust difluoromethylated center is desired to optimize the pharmacokinetic and pharmacodynamic profile of lead compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H13F2NO4

Molecular Weight

273.23 g/mol

IUPAC Name

3,3-difluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C12H13F2NO4/c1-12(9(13)14,10(16)17)15-11(18)19-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,15,18)(H,16,17)

InChI Key

GDEXJIVHTUQTQA-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)F)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amino acid. The key steps include:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Introduction of fluorine atoms: The fluorine atoms are introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Formation of the propanoic acid backbone: The final step involves the formation of the propanoic acid backbone through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amino group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce free amino acids.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, while the fluorine atoms can enhance the compound’s stability and reactivity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings References
2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid C₁₂H₁₃F₂NO₄ 273.23 Difluoro-methyl group; Cbz protection Intermediate for antiviral/antimalarial agents
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid C₁₁H₁₀F₃NO₄ 277.20 Trifluoro substitution (no methyl group) Enhanced metabolic stability in peptide backbones
2-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid C₁₂H₁₅NO₄ 237.25 Non-fluorinated; methyl substituent Key intermediate in antimalarial drug synthesis (e.g., mCMQ069)
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid C₁₆H₁₉F₃NO₅ 362.33 Boc protection; trifluoromethylphenyl substituent; hydroxyl group Structural mimic in HIV protease inhibitors (e.g., GC376 analog)
MPI24c ((S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-2-cyclopropylacetamido)-3-cyclopropylpropanoic acid) C₁₉H₂₃N₂O₅ 359.40 Cyclopropyl substituents; chiral centers Antiviral candidate with improved cellular potency

Key Comparative Analysis

Fluorination Patterns
  • Difluoro vs. Trifluoro Substitution: The 3,3-difluoro group in the target compound provides moderate electronegativity and lipophilicity, balancing metabolic stability and membrane permeability .
  • Methyl Group Impact: The 2-methyl substituent in the target compound introduces steric hindrance, favoring specific enzyme-binding conformations absent in non-methylated analogues like 2-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid .
Protecting Groups
  • Cbz vs. Boc : While the target compound uses a Cbz group , the tert-butoxycarbonyl (Boc) analogue (e.g., in 6WTT/6Z2E inhibitors) offers greater acid lability, enabling selective deprotection in solid-phase peptide synthesis .

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